molecular formula C10H9ClF3NO2 B2696663 2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester CAS No. 636588-26-6

2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester

Cat. No.: B2696663
CAS No.: 636588-26-6
M. Wt: 267.63
InChI Key: AYCFLPOPQPQINQ-UHFFFAOYSA-N
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Description

“2-Chloromethyl-6-trifluoromethyl-nicotinic acid ethyl ester” is a chemical compound with the molecular formula C10H9ClF3NO2 . It is a derivative of 2-Chloro-6-(trifluoromethyl)nicotinic Acid .

Scientific Research Applications

Vibrational Frequency Analysis

Research on nicotinic acid ethyl ester derivatives, closely related to the compound , focuses on vibrational frequency analysis to understand their structural and stability characteristics. Studies utilize experimental techniques like FT-IR and FT-Raman spectra, alongside quantum mechanical calculations, to investigate conformer stability, vibrational assignments, and HOMO-LUMO analysis. These insights are pivotal for material science applications, offering a foundation for developing new materials with tailored properties (Nagabalasubramanian, Karabacak, & Periandy, 2012).

Binding and Hydrolysis Studies

Nicotinate esters' interaction with human serum albumin, including binding and hydrolysis behaviors, has been studied. Such research illuminates the biochemical interactions of these compounds within biological systems, which is essential for designing drugs with optimized pharmacokinetics and dynamics (Steiner, Mayer, & Testa, 1992).

Polymerization Initiators

The role of trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in the query compound, as polymerization initiators has been explored. These studies highlight the potential of such compounds in initiating polymerizations, offering pathways to create novel polymeric materials with specific characteristics (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Chemical Synthesis and Pharmacological Potential

Research into the synthesis of nicotinic acid and its derivatives, including those with trifluoromethyl groups, underscores their importance in medicinal chemistry. These compounds serve as intermediates for creating a variety of pharmacologically active molecules, including herbicides and anti-HIV agents. Such research is critical for developing new drugs and agrochemicals with enhanced efficacy and specificity (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Properties

IUPAC Name

ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)6-3-4-8(10(12,13)14)15-7(6)5-11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCFLPOPQPQINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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